molecular formula C11H16BrO3P B189818 Diethyl 3-Bromobenzylphosphonate CAS No. 128833-03-4

Diethyl 3-Bromobenzylphosphonate

Cat. No.: B189818
CAS No.: 128833-03-4
M. Wt: 307.12 g/mol
InChI Key: KVNNRCDDRDXWIW-UHFFFAOYSA-N
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Description

Diethyl 3-Bromobenzylphosphonate, also known as [(3-Bromophenyl)methyl]phosphonic acid diethyl ester, is an organophosphorus compound with the molecular formula C11H16BrO3P and a molecular weight of 307.12 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzyl group, which is further connected to a phosphonate ester group. It is commonly used in organic synthesis and various chemical research applications.

Scientific Research Applications

Diethyl 3-Bromobenzylphosphonate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development and as a precursor for biologically active molecules.

    Material Science: It is used in the preparation of phosphorus-containing polymers and materials.

    Agricultural Chemistry: The compound is investigated for its potential use in the synthesis of agrochemicals.

Safety and Hazards

Diethyl 3-Bromobenzylphosphonate is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . The safety information pictogram is GHS07, and the signal word is "Warning" . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-Bromobenzylphosphonate can be synthesized through the reaction of 3-bromobenzyl bromide with triethyl phosphite. The reaction is typically carried out under reflux conditions at elevated temperatures. For instance, heating 3-bromobenzyl bromide with triethyl phosphite at 140°C for 2 hours results in the formation of this compound, with ethyl bromide being distilled off during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of large-scale reactors and distillation units to ensure efficient production and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-Bromobenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzylphosphonates can be formed.

    Oxidation Products: Oxidation can lead to the formation of phosphonic acids or phosphonates with different oxidation states.

    Coupling Products: Cross-coupling reactions result in the formation of biaryl or other carbon-carbon bonded products.

Mechanism of Action

The mechanism of action of Diethyl 3-Bromobenzylphosphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom in the benzyl group can undergo nucleophilic substitution, while the phosphonate ester group can participate in oxidation and reduction reactions. These reactions enable the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-Bromobenzylphosphonate
  • Diethyl 2-Bromobenzylphosphonate
  • Diethyl (3-Bromopropyl)phosphonate
  • Diethyl (Bromodifluoromethyl)phosphonate

Uniqueness

Diethyl 3-Bromobenzylphosphonate is unique due to the specific positioning of the bromine atom on the benzyl group, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as Diethyl 4-Bromobenzylphosphonate and Diethyl 2-Bromobenzylphosphonate, the meta-position of the bromine atom in this compound offers distinct steric and electronic properties that can be advantageous in certain synthetic applications .

Properties

IUPAC Name

1-bromo-3-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNNRCDDRDXWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128833-03-4
Record name 128833-03-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

50 g (0.2 mol) of 3-bromobenzyl bromide and 33.2 g (0.2 mol) of triethyl phosphite were heated at 140° C. for 2 hours, during which ethyl bromide was distilled off. The product was distilled over a 30 cm Vigreux column.
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Synthesis routes and methods II

Procedure details

To 1-bromo-3-(bromomethyl)benzene (100 g, 400 mmol) in a 500 mL round-bottom flask under nitrogen was added triethyl phosphite (69.6 mL, 400 mmol) and the solution was heated to 130° C. The apparatus was set up ready for distillation. As the heating block reached 130° C. the mixture began to reflux and a large volume of colourless liquid was allowed to distil off. Analysis of the reaction by hplc after 40 min showed some starting material so another 0.5 eq of the phosphite was added and heating with distillation continued. The reaction was then heated under vacuum: the excess phosphite was distilled off under vacuum (130° C. heater and 15 mbar, gradually going down to 0.5 mbar). This gave a colorless oil 120.8 g. HPLC 2.20 min (ret time), 97%; LC-MS m/z 307, 309 (M+H)+, 1.01 min (ret time).
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

3-bromobenzyl chloride (shown by the formula (vi)) and triethyl phosphite were put in a three-necked flask equipped with a reflux condenser, to which toluene was added and heated with stirring for 8 hours under reflux. The mixture was purified by the common method, to obtain diethyl 3-bromobenzylphosphonate (shown by the formula (vii)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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